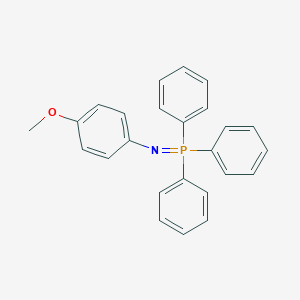

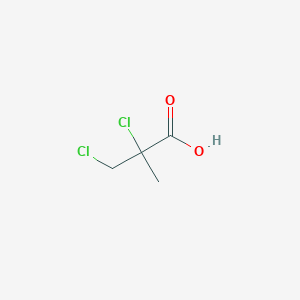

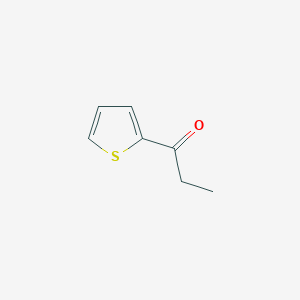

![molecular formula C25H31N3+2 B081881 Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium CAS No. 14426-25-6](/img/structure/B81881.png)

Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gentian violet cation, also known as crystal violet, is a cationic triphenylmethane dye. It is widely recognized for its vibrant violet color and has been used historically as a biological stain and antiseptic. Gentian violet cation possesses antibacterial, antifungal, and anthelmintic properties, making it valuable in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentian violet cation can be synthesized through several routes. One common method involves the reaction of dimethylaniline with phosgene to produce 4,4’-bis(dimethylamino)benzophenone (Michler’s ketone). This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid to yield gentian violet cation .

Industrial Production Methods

In industrial settings, gentian violet cation is typically produced by the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Gentian violet cation undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly susceptible to oxidation-reduction and demethylation reactions .

Common Reagents and Conditions

Oxidation: Gentian violet cation can be oxidized using strong oxidizing agents such as potassium permanganate or ammonium persulfate.

Reduction: Reduction of gentian violet cation can be achieved using reducing agents like sodium borohydride or zinc dust.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of gentian violet cation can lead to the formation of various oxidized derivatives, while reduction can produce leuco-gentian violet .

Scientific Research Applications

Gentian violet cation has a wide range of scientific research applications:

Chemistry: Used as a pH indicator and in redox titrations.

Biology: Employed as a biological stain in microscopy and histology to differentiate between different types of cells and tissues.

Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper.

Mechanism of Action

Gentian violet cation exerts its effects by binding to the DNA of target organisms, causing disruption, mutation, or inhibition of DNA replication. It is a mutagen, mitotic poison, and clastogen. Additionally, gentian violet cation can dissipate the bacterial and mitochondrial membrane potential by inducing permeability .

Comparison with Similar Compounds

Similar Compounds

Methyl violet: A mixture of methylated rosaniline dyes, similar in structure and function to gentian violet cation.

Malachite green: Another triphenylmethane dye with similar applications but different chemical properties.

Leucomalachite green: The reduced form of malachite green, used in similar applications

Uniqueness

Gentian violet cation is unique due to its broad spectrum of antimicrobial properties and its historical significance in both medical and scientific fields. Its ability to bind to DNA and disrupt cellular processes makes it a valuable tool in various research and clinical applications .

Properties

| In aqueous solutions Gentian violet (GV) dissociates into positive (GV+)and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells. The GV+ interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan and DNA. A similar cell penetration and DNA binding process is thought to take place for fungal cells as well. Because Gentian violet is a mutagen and mitotic poison, cell growth is consequently inhibited. A photodynamic action of gentian violet, apparently mediated by a free-radical mechanism, has recently been described in bacteria and in the protozoan T. cruzi. Evidence also suggests that gentian violet dissipates the bacterial (and mitochondrial) membrane potential by inducing permeability. This is followed by respiratory inhibition. This anti-mitochondrial activity might explain gentian violet's efficacy towards both bacteria and yeast with relatively mild effects on mammalian cells. | |

CAS No. |

14426-25-6 |

Molecular Formula |

C25H31N3+2 |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-dimethylazanium |

InChI |

InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1/p+1 |

InChI Key |

LGLFFNDHMLKUMI-UHFFFAOYSA-O |

SMILES |

C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |

Canonical SMILES |

C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |

melting_point |

215 °C |

physical_description |

Solid |

solubility |

1.93e-03 g/L |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)